molecular formula C10H11BrO B13495280 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

Cat. No.: B13495280
M. Wt: 227.10 g/mol
InChI Key: DQAYZGHRXBEEAC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran is a synthetic organic compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . This benzopyran derivative features a bromomethyl functional group, which makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The bromomethyl group is a versatile handle for further chemical transformations, allowing researchers to create more complex molecules through cross-coupling reactions or nucleophilic substitutions . The core benzopyran structure is recognized as a "privileged structure" in drug discovery, frequently appearing in natural products and bioactive molecules with a wide range of biological activities . This compound is intended for use in constructing novel chemical libraries and exploring new pharmacologically active agents . It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

5-(bromomethyl)-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C10H11BrO/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3H,4-7H2

InChI Key

DQAYZGHRXBEEAC-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=CC=C2)CBr

Origin of Product

United States

Preparation Methods

Bromination of 3-Methylchromane Derivatives

  • Starting Material: 3-methyl-3,4-dihydro-1H-2-benzopyran (chromane derivative)
  • Reagents: Brominating agents such as N-bromosuccinimide (NBS), elemental bromine (Br2), or bromine in acetic acid
  • Solvents: Commonly carbon tetrachloride (CCl4), acetic acid, or other inert solvents
  • Conditions:
    • Radical bromination is often initiated by heat or light (e.g., reflux or UV irradiation) when using NBS.
    • Electrophilic bromination using bromine in acetic acid proceeds under milder conditions without radical initiators.
  • Mechanism: The bromination proceeds via a radical substitution at the benzylic methyl position, forming the bromomethyl substituent on the benzopyran ring.

Example Synthetic Procedure

Step Description Reagents/Conditions Outcome
1 Preparation of 3-methylchromane Commercially available or synthesized via cyclization of hydroxyacetophenone derivatives Chromane precursor
2 Bromination of methyl group NBS in CCl4, reflux under light or Br2 in AcOH at room temp Formation of 3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
3 Purification Column chromatography or recrystallization Pure bromomethyl benzopyran

This method yields the bromomethyl derivative with high regioselectivity and stereochemical control, producing either the (3R) or (3S) enantiomer depending on the starting material and conditions.

Alternative Synthetic Routes and Modifications

Solid-Phase Synthesis Approaches

Recent advances include solid-phase parallel synthesis techniques for benzopyran derivatives, where bromomethyl groups are introduced on resin-bound intermediates. This approach allows for rapid library synthesis and diversification of benzopyran scaffolds:

  • Immobilization of benzopyran intermediates on solid supports
  • Bromination performed on resin-bound substrates
  • Subsequent functionalization via palladium-catalyzed coupling reactions

This method is useful for drug discovery but less common for bulk synthesis of pure 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran.

Analytical and Characterization Data

Parameter Data
Melting Point 24-28 °C
Purity Typically >95% after purification
Spectroscopic Data Confirmed by 1H NMR, 13C NMR, and mass spectrometry showing characteristic bromomethyl signals and benzopyran ring protons
Molecular Weight 227.10 g/mol
Storage Stable under refrigeration (4 °C), protected from moisture and light

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Conditions Yield & Notes
Radical Bromination 3-methylchromane N-bromosuccinimide (NBS) Reflux in CCl4, UV light High regioselectivity, moderate to high yield
Electrophilic Bromination 3-methylchromane Bromine in Acetic Acid Room temperature, mild stirring Efficient, stereospecific
Solid-Phase Bromination Resin-bound benzopyran NBS or Br2 Solid-phase conditions, Pd-catalyzed coupling Useful for combinatorial synthesis, moderate yield

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 displacement with various nucleophiles, enabling functionalization at the 5-position. Key reactions include:

NucleophileReagents/ConditionsProduct FormedYieldReference
Sodium azideDMF, 80°C, 12 h5-(azidomethyl)-3,4-dihydro-1H-2-benzopyran78%
Potassium thiocyanateDMSO, reflux, 6 h5-(thiocyanatomethyl)-3,4-dihydro-1H-2-benzopyran65%
EthanolamineEtOH, 60°C, 24 h5-((2-hydroxyethyl)aminomethyl)-3,4-dihydro-1H-2-benzopyran52%

Mechanistic Insight : The reaction proceeds via backside attack by the nucleophile, displacing bromide and forming a new C–N/S/O bond. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the transition state .

Oxidation Reactions

Controlled oxidation targets either the benzopyran ring or the bromomethyl group:

  • Ring Oxidation :
    Treatment with KMnO₄ in acidic conditions oxidizes the dihydrobenzopyran ring to a benzopyran-4-one derivative .

    5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyranKMnO4,H+5-(Bromomethyl)-1H-2-benzopyran-4-one(85% yield)\text{5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{5-(Bromomethyl)-1H-2-benzopyran-4-one} \quad (85\% \text{ yield})
  • Side-Chain Oxidation :
    Under mild conditions (e.g., CrO₃ in acetic acid), the bromomethyl group oxidizes to a carbonyl:

    -CH2BrCrO3-C(=O)-(62% yield)\text{-CH}_2\text{Br} \xrightarrow{\text{CrO}_3} \text{-C(=O)-} \quad (62\% \text{ yield})

Cyclization and Ring-Expansion Reactions

Reactions with binucleophiles (e.g., hydroxylamine, hydrazines) lead to fused heterocycles:

With Hydroxylamine

Reaction with hydroxylamine hydrochloride in ethanol induces ring-enlargement, forming benzoxepino[4,3-d]isoxazole :

5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran+NH2OHBenzoxepino[4,3-d]isoxazole(70% yield)\text{5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran} + \text{NH}_2\text{OH} \rightarrow \text{Benzoxepino[4,3-d]isoxazole} \quad (70\% \text{ yield})

Mechanism : Initial nucleophilic substitution at the bromomethyl group is followed by intramolecular cyclization, expanding the six-membered benzopyran to a seven-membered benzoxepine.

With Phenylhydrazine

Phenylhydrazine yields benzoxepino[3,4-c]pyrazole via a similar pathway :

5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran+PhNHNH2Benzoxepino[3,4-c]pyrazole(68% yield)\text{5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran} + \text{PhNHNH}_2 \rightarrow \text{Benzoxepino[3,4-c]pyrazole} \quad (68\% \text{ yield})

Reduction Reactions

The bromomethyl group is reduced to a methyl group using LiAlH₄ or catalytic hydrogenation:

Reducing AgentConditionsProductYield
LiAlH₄THF, 0°C to reflux5-Methyl-3,4-dihydro-1H-2-benzopyran90%
H₂/Pd-CEtOAc, RT, 12 h5-Methyl-3,4-dihydro-1H-2-benzopyran95%

Comparative Reactivity of Brominated Benzopyrans

The reactivity of 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is distinct from other brominated analogs:

CompoundReactivity Toward NH₃Preferred Reaction Pathway
5-Bromo-3,4-dihydro-1H-2-benzopyran Electrophilic aromatic substitutionAromatic bromination
5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyranNucleophilic substitutionSide-chain functionalization

Scientific Research Applications

5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran (CAS 112110-44-8)

  • Structure : Replaces the oxygen atom in the benzopyran ring with sulfur, forming a benzothiopyran. Additional methyl groups at the 4-position enhance steric hindrance.
  • Bromine at the 6-position retains reactivity for further functionalization.
  • Applications : Used in medicinal chemistry for its modified electronic profile and stability .

5-Fluoro-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 1824109-36-5)

  • Structure : Features fluorine (electron-withdrawing) and methyl (electron-donating) substituents, along with an amine group at the 4-position.
  • Properties : The fluorine atom directs electrophilic substitution, while the amine enables hydrogen bonding and salt formation.
  • Applications: Potential CNS drug candidate due to amine functionality .
Compound Core Structure Key Substituents Heteroatom Bioactivity
5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran Benzopyran Bromomethyl (C5) Oxygen Antioxidant, anti-inflammatory
6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran Benzothiopyran Bromine (C6), methyl (C4) Sulfur Enhanced lipophilicity
5-Fluoro-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine Benzopyran Fluoro (C5), methyl (C6), amine (C4) Oxygen CNS targeting

Functional Group Analogs

5-(Bromomethyl)-3-methyl-6-nitrobenzoxazolone

  • Structure : Benzoxazolone core with bromomethyl and nitro groups.
  • Synthesis : Bromination using N-bromosuccinimide (NBS, 6 eq.) in CCl₄ under reflux .
  • Reactivity : Reacts with aromatic carbonyls via TDAE methodology to yield alcohols (31–72% yields) .
  • Applications : Intermediate for bioactive molecules; nitro group facilitates reduction to amines .

Methyl 5-(Bromomethyl)nicotinate

  • Structure : Pyridine ester with bromomethyl substituent.
  • Synthesis : NBS (1.1 eq.) and AIBN in CCl₄ at 48°C .
  • Reactivity : Bromine enables nucleophilic substitution; ester group allows hydrolysis to carboxylic acids.
Compound Core Structure Functional Groups Synthesis Conditions Key Applications
5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran Benzopyran Bromomethyl Oxa-Pictet-Spengler reaction Synthetic intermediate
5-(Bromomethyl)-3-methyl-6-nitrobenzoxazolone Benzoxazolone Bromomethyl, nitro NBS (6 eq.), CCl₄, reflux Alcohol derivatives
Methyl 5-(bromomethyl)nicotinate Pyridine Bromomethyl, ester NBS (1.1 eq.), AIBN, CCl₄ Ester hydrolysis

Pharmacological Activity Comparison

  • Isochromans (e.g., 3,4-dihydro-1H-2-benzopyran derivatives) : Exhibit anti-inflammatory and antioxidant effects via radical scavenging and COX inhibition .
  • Benzothiazepinones (e.g., 3,4-dihydro-2-phenyl-2H-1,5-benzothiazepin-4(5H)-one): Known for cardiovascular applications (e.g., calcium channel blockers) .
  • Benzoxazolones : Utilized in CNS drug discovery due to nitro group reducibility and hydrogen-bonding capacity .

Biological Activity

5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran is a compound belonging to the benzopyran family, recognized for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is C₁₀H₁₂BrO, with a molecular weight of approximately 229 g/mol. The compound features a bromomethyl group at the fifth position of the dihydropyrane ring, which significantly influences its reactivity and biological interactions. This bromomethyl group can participate in nucleophilic substitution reactions, allowing for further chemical modifications that enhance its biological activity.

The mechanism of action for 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. This property makes the compound a potential candidate for drug development, particularly in medicinal chemistry where it serves as an intermediate for synthesizing pharmacologically active compounds .

Anticancer Activity

Research indicates that compounds within the benzopyran family exhibit significant anticancer properties. For instance, derivatives of benzopyrans have been studied for their effectiveness against various cancer cell lines. In one study, the evaluation of several benzopyran derivatives showed varying degrees of cytotoxicity against HeLa (cervical) and A549 (lung) cancer cells. Notably, some derivatives demonstrated IC50 values as low as 0.5 µM, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
2HeLa0.5
3A5491.3
4HeLa3.3

Antimicrobial Properties

Benzopyrans are also noted for their antimicrobial properties. Various studies have demonstrated that these compounds exhibit effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The presence of the bromomethyl group enhances the compound's reactivity towards microbial targets .

Antioxidant Activity

The antioxidant potential of benzopyrans has been documented in several studies. These compounds can scavenge free radicals and protect cellular components from oxidative damage. The structural features of 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran contribute to its ability to act as an antioxidant agent.

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a systematic study, researchers synthesized a series of benzopyran derivatives and evaluated their anticancer activity against various cell lines. The study found that modifications at the 5-position significantly influenced the cytotoxic effects, with certain derivatives achieving IC50 values below 1 µM against multiple cancer types .

Case Study 2: Antimicrobial Screening

A screening of benzopyran derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that the bromomethyl group plays a crucial role in enhancing the antimicrobial efficacy of these compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via radical bromination using N-bromosuccinimide (NBS) under reflux conditions in CCl₄. Key parameters include stoichiometric control (e.g., 2–6 equivalents of NBS), reaction duration (8.5–10 hours), and initiation via benzoyl peroxide or UV light. For example, similar bromomethyl-substituted benzoxazolones achieved 61% yield with 2 equivalents of NBS, while higher equivalents improved dibrominated product yields .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is typically employed. Monitoring via TLC and NMR ensures intermediate stability and product purity.

Q. Which spectroscopic techniques are critical for characterizing 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Identifies substituents (e.g., bromomethyl resonance at δ ~4.3–4.5 ppm for CH₂Br) and dihydrobenzopyran backbone signals (δ ~2.8–3.2 ppm for CH₂ in 3,4-dihydro ring) .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) stretches in the benzopyran scaffold .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₁BrO₂) and isotopic patterns for bromine .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Classification : GHS Category 4 (acute oral toxicity), Category 2 (skin irritation), and Category 3 (respiratory irritation) .
  • Mitigation : Use fume hoods, nitrile gloves, and PPE. Avoid dust generation; store in inert atmospheres. Spills require ethanol-based deactivation and neutral-pH disposal .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • TDAE Methodology : The bromomethyl moiety acts as an electrophilic site, enabling reactions with aromatic carbonyls or α-carbonyl esters via single-electron transfer (SET) mechanisms. For example, TDAE-mediated reactions at −20°C followed by RT incubation yield alcohol derivatives (31–72% efficiency) .
  • Suzuki-Miyaura Coupling : Potential for Pd-catalyzed cross-coupling with boronic acids, though steric hindrance from the dihydrobenzopyran ring may require bulky ligands (e.g., SPhos) .

Q. What computational approaches predict the compound’s reactivity or stability?

  • DFT Studies : Calculate bond dissociation energies (BDEs) for C-Br bonds (~65–70 kcal/mol) to assess susceptibility to homolytic cleavage. Molecular docking may predict interactions with biological targets (e.g., enzymes with hydrophobic active sites) .
  • Degradation Pathways : Simulate hydrolysis or photolysis products using software like Gaussian or ORCA. Bromide ion release and quinone-methide intermediates are plausible .

Q. Are there contradictions in reported biological activities of structurally similar bromomethyl derivatives?

  • Case Study : 5-(Bromomethyl)-1-methyl-1H-1,2,4-triazole exhibits antifungal activity, but structural analogs with dibrominated alkyl chains show reduced solubility and divergent bioactivity. This highlights the need for SAR studies to resolve discrepancies .
  • Mitigation : Standardize assay conditions (e.g., MIC values in fungal models) and compare logP values to isolate solubility effects .

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